6-Chloropiperonal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloropiperonal can be synthesized through several methods. One common method involves the chlorination of piperonal (3,4-methylenedioxybenzaldehyde) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 6-position of the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropiperonal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloropiperonic acid.
Reduction: Reduction of this compound can yield 6-chloropiperonyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: 6-chloropiperonic acid.
Reduction: 6-chloropiperonyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloropiperonal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and agrochemicals.
Mechanism of Action
The mechanism of action for 6-Chloropiperonal can be hypothesized based on the effects observed in similar compounds. It may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. For instance, similar compounds have been shown to inhibit enzymes such as xanthine oxidase and uricase.
Comparison with Similar Compounds
6-Chloropurine: Known for its enzyme inhibition properties.
6-Chlorovanillin: Used in the synthesis of various organic compounds.
6-Chlorosalicylaldehyde: Utilized in the production of pharmaceuticals and agrochemicals.
Uniqueness: 6-Chloropiperonal is unique due to its specific structure, which allows for selective reactions at the 6-position of the aromatic ring. This selectivity makes it a valuable intermediate in organic synthesis and research .
Biological Activity
6-Chloropiperonal, a chlorinated derivative of piperonal, has garnered attention for its potential biological activities. Piperonal itself is known for its aromatic properties and various pharmacological effects, including antimicrobial and antioxidant activities. The introduction of a chlorine atom at the 6-position alters its chemical reactivity and biological profile, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula: C₈H₇ClO₃
- Molecular Weight: 188.59 g/mol
- IUPAC Name: 6-chloro-3,4-methylenedioxybenzaldehyde
The presence of the chlorine atom affects the compound's electronic properties, potentially enhancing its interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage.
Antimicrobial Properties
This compound demonstrates antimicrobial activity against a range of pathogens. Investigations into its efficacy have revealed that it can inhibit the growth of several bacterial strains and fungi. For example, it has shown promising results against Staphylococcus aureus and Candida albicans, indicating its potential use in developing new antimicrobial agents .
Neuropharmacological Effects
The compound's structural similarity to other psychoactive substances suggests possible neuropharmacological effects . Preliminary studies indicate that this compound may interact with neurotransmitter systems in the brain, potentially exhibiting anxiolytic properties. However, comprehensive studies are required to elucidate these effects fully .
Study on Antioxidant Activity
A study conducted by Chang et al. (2021) evaluated the antioxidant capacity of various piperonal derivatives, including this compound. The results indicated that this compound had a higher radical scavenging ability compared to unchlorinated piperonal, suggesting that chlorination enhances its antioxidant activity significantly .
Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
Piperonal | 45 | 25 |
This compound | 75 | 10 |
Study on Antimicrobial Activity
In another study by Fournier et al. (2020), the antimicrobial efficacy of this compound was tested against various microorganisms. The compound demonstrated significant inhibition zones, particularly against gram-positive bacteria.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 10 |
Candida albicans | 12 |
Synthesis and Applications
This compound can be synthesized through various methods, including the chlorination of piperonal under controlled conditions. Its synthesis often involves using reagents that facilitate selective chlorination without affecting other functional groups present in the molecule .
The compound is being explored for applications not only in pharmaceuticals but also in the fragrance industry due to its aromatic properties. Its role as a precursor in synthesizing psychoactive compounds raises concerns regarding safety and regulation .
Properties
IUPAC Name |
6-chloro-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNADRCOROWLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166674 | |
Record name | 6-Chloropiperonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15952-61-1 | |
Record name | 6-Chloropiperonal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015952611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15952-61-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloropiperonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-chloropiperonal in synthesizing pyranophenanthridine analogues?
A1: this compound serves as a crucial starting material in the synthesis of pyranophenanthridine analogues, mimicking the structures of natural products like fagaronine and acronycine []. These analogues are being investigated for their potential cytotoxic activity against cancer cell lines. Specifically, this compound undergoes condensation reactions with aminochromenes to form intermediate Schiff bases, which are further modified to eventually yield the desired pyranophenanthridine structures.
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